Methyl 2-((2-methoxybenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate
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Description
Methyl 2-((2-methoxybenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate is a useful research compound. Its molecular formula is C20H19NO4S and its molecular weight is 369.4 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-((2-methoxybenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate, with the molecular formula C20H19NO4S and a molecular weight of 369.43 g/mol, is a compound of significant interest due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a methoxy group and a thiazole ring, which are crucial for its biological activity. The thiazole moiety is particularly noted for its role in various biochemical pathways, enhancing the compound's potential as a pharmaceutical agent.
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
- Anticancer Properties : There are indications that this compound can induce apoptosis in cancer cells, suggesting potential use in cancer therapy.
The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate their activity, leading to various therapeutic effects. Understanding these mechanisms is vital for optimizing the compound's therapeutic potential while minimizing side effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 2-methoxy-5-sulfamoylbenzoate | Contains a sulfamoyl group instead of thiazole | Different biological activity profile |
Methyl 2-methoxy-5-(methylsulfonyl)benzoate | Features a methylsulfonyl group | Varying reactivity and solubility characteristics |
The presence of the thiazole ring in this compound imparts distinct chemical and biological properties not found in the other compounds listed.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of this compound showed significant cytotoxic effects on various cancer cell lines. The mechanism involved mitochondrial dysfunction and activation of apoptotic pathways.
- Anti-inflammatory Effects : In vitro experiments indicated that this compound could inhibit pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent.
- Antimicrobial Properties : A recent study revealed that this compound exhibited antimicrobial activity against Gram-positive bacteria, indicating its potential as an antibiotic agent.
Properties
Molecular Formula |
C20H19NO4S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
methyl 2-[(2-methoxyphenyl)methoxy]-5-(2-methyl-1,3-thiazol-4-yl)benzoate |
InChI |
InChI=1S/C20H19NO4S/c1-13-21-17(12-26-13)14-8-9-19(16(10-14)20(22)24-3)25-11-15-6-4-5-7-18(15)23-2/h4-10,12H,11H2,1-3H3 |
InChI Key |
JHVOPIDGSZALCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=C(C=C2)OCC3=CC=CC=C3OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.